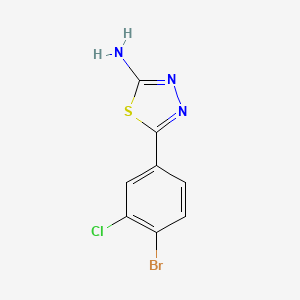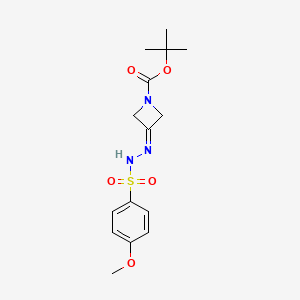
2-(Dichloromethyl)-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a dichloromethyl group and a nitro group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-3-nitropyridine typically involves the chlorination of 3-nitropyridine derivatives. One common method includes the reaction of 3-nitropyridine with dichloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the complete substitution of the hydrogen atom by the dichloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(Dichloromethyl)-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitropyridine oxides.
Reduction: Formation of 2-(Dichloromethyl)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-(Dichloromethyl)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dichloromethyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group can also participate in reactions that modify the activity of enzymes and other proteins.
相似化合物的比较
Similar Compounds
- 2-(Dichloromethyl)-4-nitropyridine
- 2-(Dichloromethyl)-5-nitropyridine
- 2-(Dichloromethyl)-6-nitropyridine
Uniqueness
2-(Dichloromethyl)-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a dichloromethyl group and a nitro group makes it a versatile compound for various applications.
属性
分子式 |
C6H4Cl2N2O2 |
|---|---|
分子量 |
207.01 g/mol |
IUPAC 名称 |
2-(dichloromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-6(8)5-4(10(11)12)2-1-3-9-5/h1-3,6H |
InChI 键 |
ZHTUYVZEHKHRRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


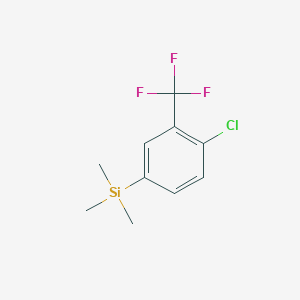

![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)


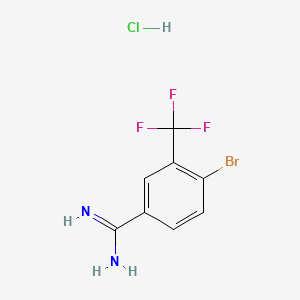


![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
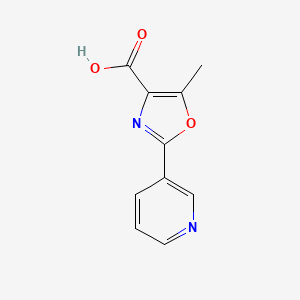
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
